5-Bromoisoquinolin-6-ol
Overview
Description
5-Bromoisoquinolin-6-ol is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoisoquinolin-6-ol typically involves the bromination of isoquinoline. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid. The reaction is carried out at low temperatures to control the bromination process and achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure purity and yield. The compound is then purified through crystallization or sublimation techniques .
Chemical Reactions Analysis
Types of Reactions
5-Bromoisoquinolin-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form complex molecules.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Strong Acids: Such as sulfuric acid for bromination.
Major Products Formed
Substituted Isoquinolines: Formed through substitution reactions.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction processes.
Scientific Research Applications
5-Bromoisoquinolin-6-ol has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with biological targets
Mechanism of Action
The exact mechanism of action of 5-Bromoisoquinolin-6-ol depends on its specific applicationThese interactions can influence biological pathways and molecular processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromoisoquinoline
- 5-Bromoquinoline
- 4-Bromoisoquinoline
- 2-Bromoquinoline
Uniqueness
5-Bromoisoquinolin-6-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions compared to other brominated isoquinolines. This uniqueness makes it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
5-bromoisoquinolin-6-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-7-3-4-11-5-6(7)1-2-8(9)12/h1-5,12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKCWZYJYLLDBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313558 | |
Record name | 5-Bromo-6-isoquinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918488-42-3 | |
Record name | 5-Bromo-6-isoquinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=918488-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-6-isoquinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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